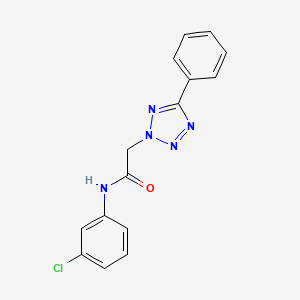
N-(3-chlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H12ClN5O and its molecular weight is 313.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.0730377 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Mechanical Studies
A study on bioactive benzothiazolinone acetamide analogs, including compounds with similar structural features, highlights their application in dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency and free energy of electron injection, making them viable photosensitizers in photovoltaic cells. Additionally, their non-linear optical (NLO) activity, relevant for optical devices, and their interactions with Cyclooxygenase 1 (COX1) suggest potential in drug design and material science (Mary et al., 2020).
Crystal Structure Analysis
The study of crystal structures of acetamide derivatives reveals significant insights into the molecular geometry and intermolecular interactions, such as hydrogen bonds and π interactions. These structural analyses are crucial for designing materials with specific physical properties and for understanding the compound's behavior in various environments (Boechat et al., 2011).
Antimicrobial and Anticancer Activity
Research into thiazolidinone and acetidinone derivatives, related to the target compound, indicates antimicrobial activity against various microorganisms. Such studies provide a foundation for developing new antibacterial and anticancer agents, demonstrating the potential of acetamide derivatives in pharmaceutical applications (Mistry et al., 2009).
Antiproliferative Agents
Novel 2‐acetamide‐5‐phenylthio‐1,3,4‐thiadiazol derivatives have been synthesized and evaluated as antiproliferative agents, highlighting the potential of such compounds in cancer treatment. Their ability to inhibit the phosphorylation of vascular endothelial growth factor and its receptor (VEGFR‐2) in cancer cells points to a promising avenue for therapeutic applications (Toolabi et al., 2022).
Synthesis and Biological Evaluation
The synthesis and evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents demonstrate the application of acetamide derivatives in developing new treatments for cancer. The selectivity and apoptosis induction of these compounds against specific cancer cell lines provide insights into their therapeutic potential (Evren et al., 2019).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(5-phenyltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-12-7-4-8-13(9-12)17-14(22)10-21-19-15(18-20-21)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNWTWFFQYTFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide](/img/structure/B5526892.png)
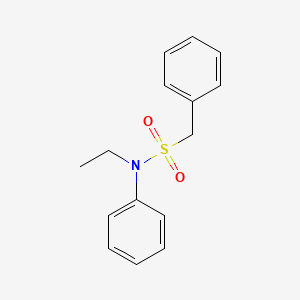
![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)
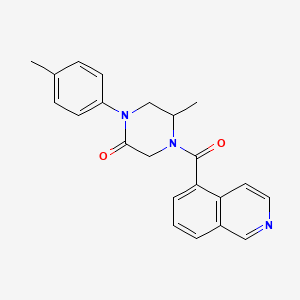
![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)
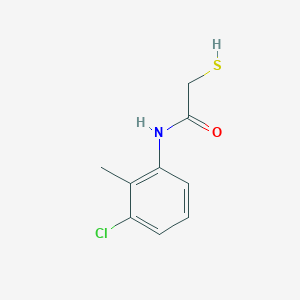
![2-[4-(PYRIDINE-4-CARBONYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B5526930.png)
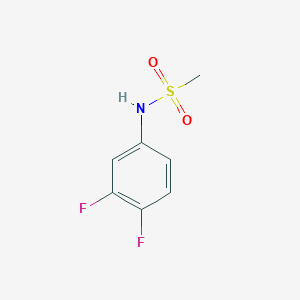
![3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)
![ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5526952.png)
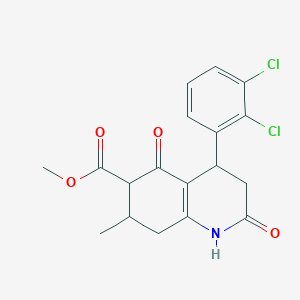
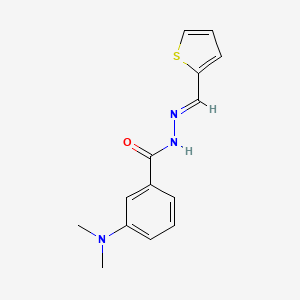
![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)

